1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene
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Overview
Description
1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene is an organic compound with the molecular formula C7H4Br2ClNO2 It is a derivative of benzene, characterized by the presence of bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. One common method involves the bromination of 2-(bromomethyl)-5-chloro-4-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Products include 1-hydroxy-2-(bromomethyl)-5-chloro-4-nitrobenzene, 1-amino-2-(bromomethyl)-5-chloro-4-nitrobenzene, and 1-thio-2-(bromomethyl)-5-chloro-4-nitrobenzene.
Reduction: The major product is 1-bromo-2-(bromomethyl)-5-chloro-4-aminobenzene.
Oxidation: The major product is 1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzoic acid.
Scientific Research Applications
1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene involves its interaction with various molecular targets. The compound’s bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-(bromomethyl)-benzene: Lacks the chlorine and nitro groups, resulting in different reactivity and applications.
1-bromo-2-(bromomethyl)-4-nitrobenzene:
1-bromo-2-(chloromethyl)-5-chloro-4-nitrobenzene: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity.
Uniqueness
1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro functional groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
2092775-65-8 |
---|---|
Molecular Formula |
C7H4Br2ClNO2 |
Molecular Weight |
329.4 |
Purity |
95 |
Origin of Product |
United States |
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